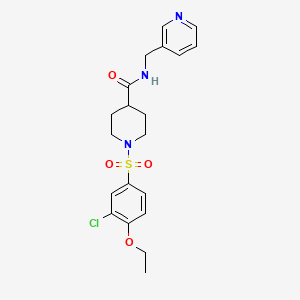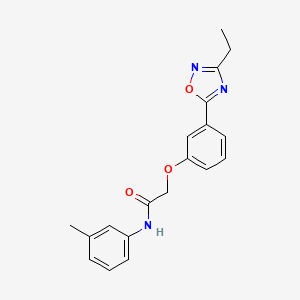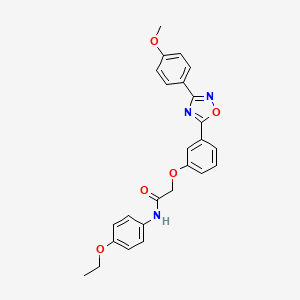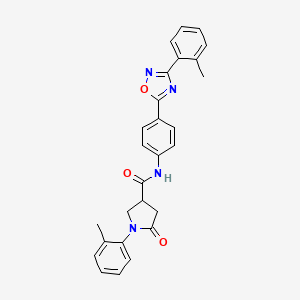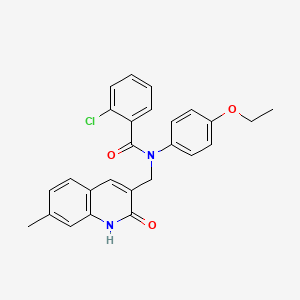
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
科学研究应用
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
作用机制
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves the inhibition of protein kinase CK2, which plays a crucial role in various cellular processes. The compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cell proliferation and survival. The inhibition of CK2 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and have anti-inflammatory and anti-viral properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments include its high potency and selectivity towards CK2, making it a suitable candidate for further research applications. The compound has also been optimized for high yield and purity, making it easy to obtain for experiments. However, the limitations include the lack of information on its pharmacokinetics and toxicity, which needs to be further studied before its clinical application.
未来方向
The potential therapeutic applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide are vast, and several future directions can be explored. One of the future directions is to study its efficacy in combination with other drugs for cancer therapy. Another future direction is to study its potential application in the treatment of viral infections and neurodegenerative disorders. The pharmacokinetics and toxicity of the compound also need to be further studied to determine its safety for clinical use.
Conclusion:
In conclusion, 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a potent and selective inhibitor of protein kinase CK2, with potential therapeutic applications in various diseases. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and having anti-inflammatory and anti-viral properties. However, further research is needed to determine its safety and efficacy for clinical use.
合成方法
The synthesis of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves the reaction of 4-ethoxyaniline with 2-hydroxy-7-methylquinoline in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-chlorobenzoyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound, making it suitable for further research applications.
属性
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-21-12-10-20(11-13-21)29(26(31)22-6-4-5-7-23(22)27)16-19-15-18-9-8-17(2)14-24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJYVGDWXRYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

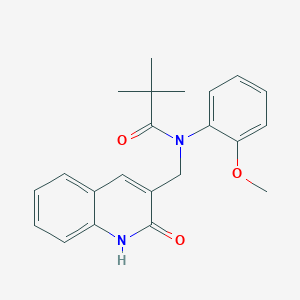

![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


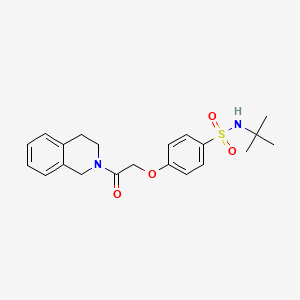
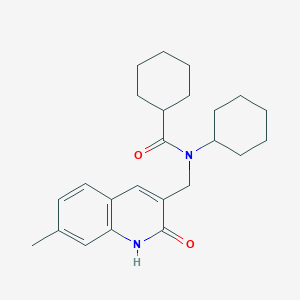

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
